molecular formula C26H30N4O2 B13814137 1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester CAS No. 63149-38-2

1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester

Cat. No.: B13814137
CAS No.: 63149-38-2
M. Wt: 430.5 g/mol
InChI Key: LJJCVHFNCVEXHX-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester is a complex organic compound with a unique structure that includes a piperazine ring, a cyclopentene ring, and phenyl groups

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the cyclopentene ring and phenyl groups through a series of condensation and substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester can be compared with other similar compounds, such as:

    1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, ethyl ester: This compound has a similar piperazine ring but differs in the substituents attached to it.

    1-Piperazinecarboxylic acid, ethyl ester: This simpler compound lacks the cyclopentene and phenyl groups, making it less complex. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

63149-38-2

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 4-[5-(anilinomethylidene)-2-(phenyliminomethyl)cyclopenten-1-yl]piperazine-1-carboxylate

InChI

InChI=1S/C26H30N4O2/c1-2-32-26(31)30-17-15-29(16-18-30)25-21(19-27-23-9-5-3-6-10-23)13-14-22(25)20-28-24-11-7-4-8-12-24/h3-12,19-20,27H,2,13-18H2,1H3

InChI Key

LJJCVHFNCVEXHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(CCC2=CNC3=CC=CC=C3)C=NC4=CC=CC=C4

Origin of Product

United States

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